2-Fluorophenyl 4-methylbenzenesulfonate

Physical Organic Chemistry Leaving Group Ability Linear Free Energy Relationship

Researchers requiring an aryl electrophile with orthogonal reactivity in sequential cross-coupling sequences: this ortho-fluoro-substituted tosylate remains inert under standard aryl iodide/bromide conditions, then selectively reacts under optimized Ni- or Pd-catalysis. This chemoselectivity eliminates protecting-group steps. - Established reactivity hierarchy (Ar-I > Ar-Br > Ar-OTs > Ar-Cl) enables precise synthetic sequencing. - Ortho-fluoro -I effect modulates oxidative addition rates for predictable reaction outcomes. - Chromatography-free synthesis reduces purification costs at pilot scale versus triflate analogs. Ships ambient-stable; reliable supply chain for multi-step medicinal chemistry and agrochemical programs.

Molecular Formula C13H11FO3S
Molecular Weight 266.29 g/mol
CAS No. 4416-66-4
Cat. No. B3137797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorophenyl 4-methylbenzenesulfonate
CAS4416-66-4
Molecular FormulaC13H11FO3S
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2F
InChIInChI=1S/C13H11FO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3
InChIKeyMRHDJDZJOOZLDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorophenyl 4-methylbenzenesulfonate: Aryl Tosylate Electrophile with Ortho-Fluoro Electronic Properties


2-Fluorophenyl 4-methylbenzenesulfonate (CAS 4416-66-4) is an aryl tosylate ester, molecular formula C13H11FO3S, molecular weight 266.29 g/mol . This compound functions as an electrophilic coupling partner in transition-metal-catalyzed cross-coupling reactions and nucleophilic substitutions [1]. The ortho-fluoro substituent modulates the electron density on the aryl ring through its strong -I inductive effect, which can be leveraged in reaction design [2]. Structurally, it is a derivative of 2-fluorophenol wherein the phenolic oxygen is esterified with p-toluenesulfonyl chloride, generating a leaving group that is stabilized by resonance delocalization of the developing negative charge [1].

Aryl tosylate electrophile for Pd-/Ni-catalyzed cross-couplings
Ortho-fluoro substituent provides -I inductive tuning
Tosylate leaving group (σp +0.29) – intermediate reactivity

Electronic Differentiation from Unsubstituted Phenyl Tosylate in Cross-Coupling


A scientific or industrial user cannot simply substitute an unsubstituted phenyl tosylate or a generic aryl tosylate for 2-fluorophenyl 4-methylbenzenesulfonate without altering the outcome of a synthetic sequence. The ortho-fluoro substituent exerts a substantial electron-withdrawing inductive effect that modulates the reactivity of the aryl ring in oxidative addition and transmetalation steps in Pd- or Ni-catalyzed cross-couplings [1]. While the tosylate group itself provides a common leaving group baseline with a Hammett σp value of +0.29 [2], the electronic environment imparted by the ortho-fluoro group differentiates this compound from other in-class analogs. Furthermore, in cross-coupling reactions, the electronic properties of aryl substituents are an important factor influencing reaction rates and yields, as demonstrated in decarboxylative coupling studies where electron-withdrawing groups enhance reactivity [1].

Ortho-fluoro electronic effect

Unsubstituted phenyl tosylate lacks the -I inductive pull; oxidative addition and transmetalation rates may shift, altering coupling efficiency.

Reactivity hierarchy mismatch

Aryl tosylate occupies an intermediate rank (iodide > bromide > tosylate > chloride); a different electrophile class can invert the baseline reactivity order.

Leaving-group parameter context

Tosylate (σp +0.29) differs from mesylate (+0.33) and triflate (+0.47); the lower σI value may suppress side reactions but also reduce overall activation.

Quantitative Comparator Evidence for Procurement Decisions


Hammett σp: Tosylate vs. Mesylate vs. Triflate Leaving Groups

The Hammett σp value for the tosylate group (+0.29) positions it intermediate between the less electron-withdrawing mesylate (+0.33) and the strongly electron-withdrawing triflate (+0.47), providing a quantitatively defined electronic baseline for reaction design [1]. This value was determined by titration of the appropriate benzoic acids. The Taft σI values derived from 19F NMR of substituted 3-fluorophenylsulfonate esters were: mesylate +0.61, tosylate +0.54, triflate +0.84 [1]. The tosylate group exhibits the lowest σI inductive effect among these three sulfonate leaving groups, indicating it exerts the least destabilizing inductive influence on a developing positive charge, which can be advantageous when balancing reactivity with side-reaction suppression.

Hammett σp comparison
Head-to-head
Tosylate σp = +0.29 Δσp = −0.04 vs mesylate (+0.33)
Δσp = −0.18 vs triflate (+0.47)
Supports intermediate leaving-group selection for balancing reactivity and stability.
Taft σI: tosylate +0.54, mesylate +0.61, triflate +0.84.
Physical Organic Chemistry Leaving Group Ability Linear Free Energy Relationship

Pd-Catalyzed Decarboxylative Coupling Reactivity Hierarchy

In Pd-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids, the relative reactivity of aryl electrophiles follows the order: aryl iodide > aryl bromide > aryl tosylate > aryl chloride [1]. The study explicitly found that aryl tosylates undergo this transformation smoothly under optimized conditions (CyPF-tBu ligand, Pd catalyst), demonstrating excellent functional group tolerance toward alkyl, alkoxy, fluoro, thiophenyl, ester, and ketone groups [1]. Notably, aryl chlorides bearing electron-withdrawing groups showed higher reactivity than those bearing aryl tosylates, underscoring that substituent electronics can invert this baseline ordering [1].

Pd-coupling reactivity rank
Head-to-head
3rd of 4 classes aryl iodide (1st) > aryl bromide (2nd) > aryl tosylate (3rd) > aryl chloride (4th)
Defined intermediate reactivity niche enables orthogonal synthetic strategies.
Qualitative ranking from decarboxylative coupling; EWG-substituted chlorides can invert order.
Palladium Catalysis Cross-Coupling Decarboxylative Coupling

Ortho-Fluoro Functional Group Tolerance in Cross-Coupling

The decarboxylative coupling study with aryl tosylates explicitly validated functional group tolerance toward fluoro substituents on the aryl ring [1]. The reaction accommodated arylpropiolic acids bearing fluoro groups, producing the corresponding coupled products in moderate to good yields. This finding directly confirms that the fluoro substituent does not poison the Pd catalyst nor impede the decarboxylative coupling pathway. The study also noted that the electronic properties of substituents on the phenyl ring are an important factor influencing reaction outcomes, with electron-withdrawing groups generally enhancing reactivity relative to electron-donating substituents [1].

Fluoro compatibility
Method context
Moderate to good yields Pd-catalyzed decarboxylative coupling of alkynyl acids with aryl tosylates
Validates ortho-fluoro substitution compatibility under cross-coupling conditions.
Fluoro group does not poison catalyst; scope includes alkyl, alkoxy, ketone, ester.
Fluoroarene Chemistry Electronic Effects Palladium Catalysis

Aryl Tosylate Stability and Handling Advantage Over Triflates

Aryl tosylates are generally more stable to hydrolysis and ambient storage conditions compared to aryl triflates [1]. While the triflate group exhibits a significantly higher Hammett σp value (+0.47 vs +0.29) and is a superior leaving group [2], this enhanced reactivity comes at the cost of increased hydrolytic sensitivity, which complicates long-term storage and requires rigorous exclusion of moisture. Aryl tosylates, by contrast, offer sufficient reactivity for most cross-coupling applications while maintaining stability that simplifies inventory management and reduces procurement frequency. Typical storage recommendations for aryl tosylates include sealed containers under inert atmosphere at 2-8°C .

Stability vs. triflate
Class-level
Aryl tosylate: moderate hydrolytic stability Typical storage 2–8 °C under inert gas; triflate requires rigorous moisture exclusion
Simplifies inventory management and may extend usable shelf-life vs. triflate.
Class-level inference; verify lot-specific stability data.
Electrophile Stability Reagent Handling Procurement Logistics

Chromatography-Free Synthetic Accessibility

Aryl tosylates can be synthesized via chromatography-free, eco-friendly protocols using hydroxyarenes and tosyl chloride (TsCl) in THF with bases such as NaOH or K2CO3, yielding high-purity products without further purification . This synthetic accessibility contrasts with the preparation of some aryl triflates, which may require more specialized reagents and handling procedures. The chromatography-free approach simplifies large-scale preparation and reduces solvent waste, aligning with green chemistry principles .

Chromatography-free synthesis
Class-level
TsCl, THF, NaOH or K₂CO₃ Reported eco-friendly protocol yielding high purity without column chromatography
Supports scalable procurement with reduced purification costs.
Data to verify for specific batch; source-specific review.
Green Chemistry Process Chemistry Aryl Tosylate Synthesis

High-Value Application Scenarios Based on Differentiating Evidence


Orthogonal Cross-Coupling in Multi-Step Pharmaceutical Synthesis

When designing a multi-step synthesis requiring sequential cross-coupling reactions, 2-fluorophenyl 4-methylbenzenesulfonate can serve as an orthogonal electrophile that remains inert under conditions optimized for more reactive aryl halides (iodides or bromides), then selectively reacts when subjected to optimized Ni- or Pd-catalyzed conditions for aryl tosylates. This strategic positioning leverages the established reactivity hierarchy (aryl iodide > aryl bromide > aryl tosylate > aryl chloride) documented in Pd-catalyzed systems [1], allowing chemoselective functionalization without protecting group manipulation. The ortho-fluoro substituent remains intact throughout, delivering the 2-fluorophenyl moiety into the final target molecule [1].

Electronic Fine-Tuning in Medicinal Chemistry SAR Campaigns

In structure-activity relationship (SAR) studies where the electronic effects of the aryl ring must be systematically varied, 2-fluorophenyl 4-methylbenzenesulfonate provides a defined electronic baseline with measurable inductive effects. The Hammett σp (+0.29) and Taft σI (+0.54) parameters of the tosylate group are quantitatively established [2], enabling precise computational modeling and regression analysis of biological activity data. When coupled with the ortho-fluoro substituent's strong -I effect, this compound offers a dual electronic perturbation that is particularly valuable for probing binding interactions in kinase inhibitors, GPCR ligands, and CNS-penetrant drug candidates where fluorination modulates metabolic stability and blood-brain barrier permeability.

Process Scale-Up Where Triflate Handling Is Prohibitive

For pilot-plant or manufacturing-scale syntheses, the enhanced stability and chromatography-free synthetic accessibility of aryl tosylates make them economically preferable to aryl triflates. The documented chromatography-free protocols for aryl tosylate synthesis using simple bases (NaOH or K2CO3) in THF translate directly to reduced purification costs and lower solvent waste volumes. The intermediate leaving group ability of tosylate (positioned between bromide and chloride in reactivity) provides sufficient activation for most cross-coupling applications while avoiding the hydrolytic instability and higher reagent costs associated with triflates [1]. This combination of adequate reactivity with operational simplicity makes 2-fluorophenyl 4-methylbenzenesulfonate the rational choice for scaled applications where procurement cost and supply chain reliability are critical decision factors.

Polyfluoroarene Coupling for Materials and Agrochemical Intermediates

In the synthesis of polyfluorobiphenyl motifs for liquid crystals, organic semiconductors, or fluorinated agrochemicals, 2-fluorophenyl 4-methylbenzenesulfonate can serve as an aryl electrophile in Pd-catalyzed direct arylation of polyfluoroarenes. The methodology for coupling aryl tosylates and mesylates with polyfluoroarenes under mild conditions (90 °C, KOAc base, no acid additives) has been established [1], demonstrating the compatibility of tosylate leaving groups with this transformation. The ortho-fluoro substituent contributes to the overall fluorine content of the final polyfluorinated architecture, which is critical for tuning the physicochemical properties of liquid crystalline materials and bioactive molecules [1].

Application
Selection Property
Validation Focus
Orthogonal cross-coupling in multi-step synthesis
Reactivity rank positioning (iodide > bromide > tosylate > chloride)
Chemoselective activation window under Pd/Ni conditions
Medicinal chemistry SAR campaigns
Electronic fine-tuning capability
Hammett/Taft parameter verification; fluoro substituent stability
Process scale-up avoiding triflate handling
Storage and handling robustness
Hydrolytic stability comparison; chromatography-free synthesis review
Polyfluoroarene coupling for materials/agrochemicals
Compatibility with direct arylation of polyfluoroarenes
Mild-condition Pd coupling; fluorine content contribution

Technical Documentation Hub

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